

An In-depth Technical Guide to 2-(2-Bromophenyl)oxane

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Compound of Interest		
Compound Name:	2-(2-Bromophenyl)oxane	
Cat. No.:	B15045377	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(2-Bromophenyl)oxane**, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles. It covers the compound's nomenclature, predicted physicochemical properties, a representative synthetic protocol, and a discussion of its potential biological activities. The guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of aryl-substituted oxanes.

IUPAC Nomenclature and Chemical Structure

The nomenclature of the title compound is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent heterocycle is a six-membered saturated ring containing one oxygen atom, for which the preferred IUPAC name is oxane. The substituent is a 2-bromophenyl group attached at the second position of the oxane ring.

Therefore, the unambiguous IUPAC name for the compound is **2-(2-Bromophenyl)oxane**.

Chemical Structure:



Molecular Formula: C11H13BrO

• SMILES: C1CCOC(C1)C2=CC=C2Br

InChl Key: (Generated upon synthesis and characterization)

Predicted Physicochemical Properties

As experimental data for **2-(2-Bromophenyl)oxane** is not readily available in the literature, its key physicochemical properties have been predicted using computational models. These predictions are valuable for initial assessment in drug discovery pipelines.

Property	Predicted Value	Unit
Molecular Weight	241.12	g/mol
logP (Octanol-Water)	3.58	
Topological Polar Surface Area	9.23	Å ²
Hydrogen Bond Donors	0	
Hydrogen Bond Acceptors	1	_
Rotatable Bonds	1	_
Molar Refractivity	58.4	cm ³
Boiling Point	~285 - 305	°C at 760 mmHg

Note: These values are computationally generated and should be confirmed by experimental analysis.

Synthesis of 2-(2-Bromophenyl)oxane

While a specific, optimized synthesis for **2-(2-Bromophenyl)oxane** has not been published, a general and reliable method for the synthesis of 2-aryl-tetrahydropyrans can be adapted. A common approach is the acid-catalyzed Prins-type cyclization of a homoallylic alcohol with an aldehyde.



General Experimental Protocol: Prins-type Cyclization

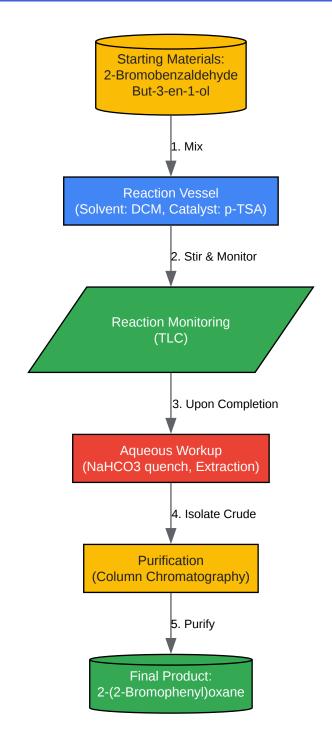
This protocol describes a representative method for the synthesis of 2-aryl-tetrahydropyrans.

Reaction Scheme:

- Starting Materials: 2-Bromobenzaldehyde and a suitable homoallylic alcohol (e.g., but-3-en-1-ol).
- Catalyst: A Brønsted or Lewis acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, or a metal triflate).
- Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or toluene.
- Procedure: a. To a solution of 2-bromobenzaldehyde (1.0 eq) in the chosen solvent, add the homoallylic alcohol (1.2 eq). b. Add the acid catalyst (0.1 0.2 eq) to the reaction mixture. c. Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. e. Extract the aqueous layer with the organic solvent. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield 2-(2-Bromophenyl)oxane.

Synthesis Workflow Diagram





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A generalized workflow for the synthesis of **2-(2-Bromophenyl)oxane**.

Potential Biological Activity and Applications in Drug Development



The tetrahydropyran (oxane) ring is a prevalent scaffold in numerous natural products and biologically active molecules. The introduction of an aryl substituent can significantly influence the pharmacological properties of the resulting compound.

Anticancer Potential

Aryl-substituted tetrahydropyrans have been investigated as potential anticancer agents. For instance, certain di- and triaryl substituted tetrahydropyrans have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and tumorigenesis. The 2-bromophenyl moiety in **2-(2-Bromophenyl)oxane** could serve as a key pharmacophoric element, potentially interacting with specific residues in the active sites of target proteins.

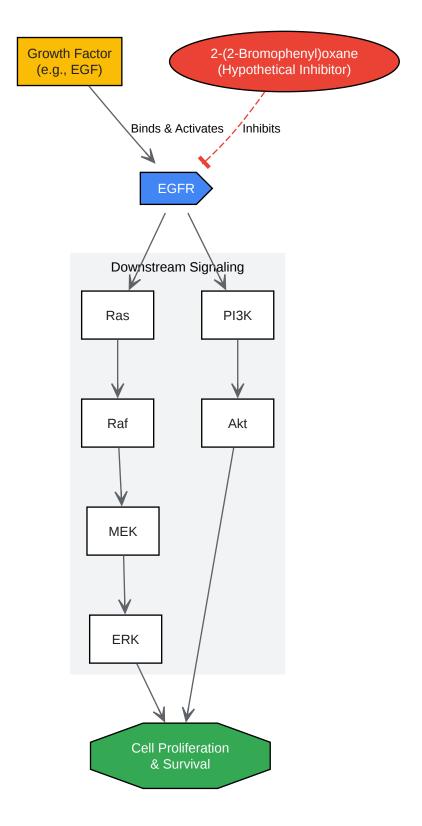
Antimicrobial Activity

Bromophenols and their derivatives are known to possess significant biological activities, including antimicrobial properties. The combination of a brominated aromatic ring with a heterocyclic system like oxane could lead to novel compounds with activity against various bacterial and fungal strains. The lipophilicity conferred by the bromophenyl group may facilitate membrane translocation, a critical step for many antimicrobial agents.

Hypothetical Signaling Pathway Modulation

Given the known activities of related compounds, **2-(2-Bromophenyl)oxane** could potentially modulate signaling pathways involved in cell proliferation and survival, such as the EGFR (Epidermal Growth Factor Receptor) pathway. Inhibition of EGFR signaling is a validated strategy in cancer therapy.





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Hypothetical inhibition of the EGFR signaling pathway by **2-(2-Bromophenyl)oxane**.

Conclusion







2-(2-Bromophenyl)oxane represents an interesting, yet underexplored, chemical entity. Based on the established biological activities of structurally related aryl-substituted tetrahydropyrans and bromophenyl compounds, it is a candidate for investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. The synthetic route outlined in this guide provides a practical starting point for the preparation of this and related compounds for further study. Experimental validation of the predicted properties and biological activities is a necessary next step to fully elucidate the therapeutic potential of this molecule.

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